Ácido 4,4'-bifenildiborónico

Descripción general

Descripción

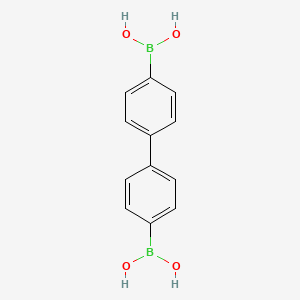

4,4'-Biphenyldiboronic acid (BPA) is a boronic acid derivative of biphenyl, a compound that is commonly used in organic synthesis. It is a versatile reagent that has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. BPA is a colorless solid that is soluble in many organic solvents, such as ethyl acetate, chloroform, and methanol. It is stable in air and has a melting point of 242-244°C.

Aplicaciones Científicas De Investigación

Catalizadores

El ácido 4,4'-bifenildiborónico es un compuesto químico versátil utilizado en la investigación científica y exhibe una alta complejidad debido a su estructura compleja . Esto lo hace adecuado para su uso como catalizador en diversas reacciones químicas .

Sensores Moleculares

La estructura compleja del ácido 4,4'-bifenildiborónico también permite su aplicación en el desarrollo de sensores moleculares . Estos sensores se pueden utilizar para detectar moléculas o iones específicos, proporcionando información valiosa en diversos campos como la vigilancia ambiental, el diagnóstico médico y el control de procesos industriales .

Sistemas de Liberación de Fármacos

El ácido 4,4'-bifenildiborónico se puede utilizar en el desarrollo de sistemas de liberación de fármacos . Sus propiedades únicas le permiten interactuar con ciertas moléculas biológicas, lo que le permite transportar y liberar fármacos en ubicaciones específicas del cuerpo .

Transistores de Efecto de Campo Orgánicos

El ácido 4,4'-bifenildiborónico está involucrado en la síntesis de semiconductores orgánicos que contienen diazaboroles . Estos semiconductores se utilizan en transistores de efecto de campo orgánico, que son componentes clave en la electrónica orgánica .

Síntesis de Cicloparafenilenos

El ácido 4,4'-bifenildiborónico se utiliza en la preparación de cicloparafenilenos mediante acoplamiento de Suzuki . Los cicloparafenilenos son una clase de compuestos que tienen aplicaciones potenciales en nanotecnología y ciencia de materiales .

Aplicaciones de Transistores de Película Delgada Orgánica

El ácido 4,4'-bifenildiborónico se emplea en la síntesis de derivados de 1,3,2-diazaboroína . Estos derivados son útiles para aplicaciones de transistores de película delgada orgánica .

Detección de Glucosa

Un nuevo sensor potenciométrico para D-glucosa (Glu) utiliza ácido 4,4'-bifenildiborónico como receptor . El ácido diborónico se condensa con Glu a través de sus dos unidades cis-diol para formar polianiones oligoméricos cíclicos o lineales . Este sensor es prometedor para la detección de Glu en aplicaciones del mundo real .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4,4’-Biphenyldiboronic Acid is Beta-lactamase, an enzyme found in many bacteria . This enzyme plays a crucial role in bacterial resistance to beta-lactam antibiotics, such as penicillins, by breaking the antibiotics’ structure and rendering them ineffective .

Mode of Action

Boronic acids are known to form reversible covalent complexes with enzymes, potentially inhibiting their activity .

Biochemical Pathways

It is involved in the synthesis of organic field-effect transistors and light-emitting diodes . It also plays a role in the preparation of arylboronates from reactions with catechol, dihydroxynaphthalene, and diaminobenzenedithiol .

Result of Action

It is known to be involved in the synthesis of various organic compounds, indicating its potential utility in chemical and pharmaceutical research .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the enhancers 1,1’-biphenyl-4-yl boronic acid and 4-iodophenol act synergistically in the horseradish peroxidase-catalysed oxidation of luminol . This concentration-dependent effect reduces background, increases signal, and hence improves signal-to-background for detection of peroxidase .

Propiedades

IUPAC Name |

[4-(4-boronophenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12B2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHKDOGTVUCXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370390 | |

| Record name | 4,4'-BIPHENYLDIBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4151-80-8 | |

| Record name | 4,4'-Biphenyldiboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-BIPHENYLDIBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Biphenyldiboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIPHENYLDIBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS4M710QCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4,4'-biphenyldiboronic acid interact with its targets, and what are the downstream effects?

A: 4,4'-Biphenyldiboronic acid exhibits its interactions primarily through the two boronic acid groups, which can bind to cis-diol units. This binding is particularly relevant in sensing applications. For example, it forms cyclic or linear oligomeric polyanions with D-glucose. [] These polyanions can then electrostatically interact with polycationic indicators like poly-N-(3-aminopropyl)methacrylamide (PAPMA) leading to detectable changes in potentiometric responses. [] This principle forms the basis for a novel potentiometric D-glucose sensor. []

Q2: What is the structural characterization of 4,4'-biphenyldiboronic acid?

A2: 4,4'-Biphenyldiboronic acid, also known as [1,1'-biphenyl]-4,4'-diylboronic acid, has the following characteristics:

- Spectroscopic Data: While the provided research papers don't provide comprehensive spectroscopic data, they do mention key features. For instance, the disappearance of the B—OH band (at 3370 cm-1) in the Fourier transform infrared spectroscopy (FT-IR) spectra confirms the formation of Ge-PAFs, signifying the involvement of boronic acid groups in the reaction. []

Q3: Can you discuss the material compatibility and stability of 4,4'-biphenyldiboronic acid in relation to its performance and applications under various conditions?

A: 4,4'-Biphenyldiboronic acid demonstrates utility in constructing porous materials like germanium-centered porous aromatic frameworks (Ge-PAFs). [] These frameworks, synthesized using 4,4'-biphenyldiboronic acid as a linker, exhibit high thermal stability, remaining stable up to 420°C in air. [] They also demonstrate significant chemical stability, being insoluble in common organic solvents like methanol, ethanol, acetone, tetrahydrofuran (THF), chloroform, and dimethylformamide (DMF). [] This stability makes Ge-PAFs potentially suitable for applications requiring robustness in demanding chemical environments.

Q4: How is 4,4'-biphenyldiboronic acid used in supramolecular chemistry and crystal engineering?

A4: 4,4'-Biphenyldiboronic acid plays a crucial role in supramolecular chemistry and crystal engineering as a building block for creating diverse structures. Its rigid linear structure, coupled with the two directional boronic acid groups capable of forming hydrogen bonds, makes it ideal for constructing predictable and well-defined architectures.

Q5: What are the analytical methods and techniques used to characterize and quantify 4,4'-biphenyldiboronic acid?

A5: Researchers rely on various analytical techniques to characterize and quantify 4,4'-biphenyldiboronic acid and its derivatives. Some key methods include:

- Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR is instrumental in identifying functional groups and confirming successful reactions. The disappearance or appearance of specific peaks, like the B—OH band, provides valuable information about the reaction progress and the formation of desired products. []

- Solid-State ¹³C Cross-Polarization Magic Angle Spinning Nuclear Magnetic Resonance (CP/MAS NMR): This technique provides insights into the carbon framework of materials synthesized using 4,4'-biphenyldiboronic acid. For instance, in Ge-PAFs, the ¹³C CP/MAS NMR spectra reveal signals corresponding to aromatic carbons in the phenylene groups, confirming the incorporation of the linker into the framework. []

- Powder X-Ray Diffraction (PXRD): PXRD helps determine the crystallinity of materials. In the case of Ge-PAFs, PXRD data suggests an amorphous structure, indicating the absence of long-range order. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.